1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 4-ethylphenyl group at position 3 and a 1,2,4-oxadiazole moiety linked via a methyl bridge. The oxadiazole ring is further substituted with a 4-chlorophenyl group. However, specific biological data for this compound remain unreported in the provided evidence, necessitating comparative analysis with structurally related analogs.
Properties
CAS No. |
1358207-64-3 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-2-16-7-13-19(14-8-16)30-24(31)20-5-3-4-6-21(20)29(25(30)32)15-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-14H,2,15H2,1H3 |
InChI Key |
AKTPZJGJGGZIPP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione represents a novel addition to the quinazoline family of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with an oxadiazole ring and ethylphenyl groups. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure the correct formation of the quinazoline scaffold. The structural confirmation is often achieved through techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against various Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited moderate to significant antibacterial activity.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 9 | 65 |
| 15 | Escherichia coli | 15 | 75 |
| 14a | Candida albicans | 11 | 80 |
Among these, compound 13 demonstrated notable effectiveness against Escherichia coli, with an inhibition zone of 15 mm and MIC of 65 mg/mL, comparable to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer properties of quinazoline derivatives have been extensively studied. In vitro assays using human cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma) revealed that certain derivatives exhibit cytotoxic effects. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| II | K562 | 100 - 400 |
| IV | HeLa | >400 |
While some compounds showed limited toxicity towards normal endothelial cells (HUVEC), the anticancer activity was generally weak compared to other known anticancer agents .
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has also been explored. Studies indicate that compounds with specific substituents can exhibit significant antioxidant activity through various mechanisms. For example:
- Compounds containing hydroxyl groups in ortho or para positions on the phenyl ring demonstrated enhanced antioxidant properties.
- The CUPRAC assay showed that certain derivatives effectively scavenge free radicals, indicating their potential as therapeutic agents for oxidative stress-related conditions .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between these compounds and their biological targets. For instance, docking studies on DNA gyrase revealed strong binding affinities for several quinazoline derivatives, suggesting a mechanism for their antimicrobial activity.
Case Studies and Research Findings
A comprehensive review of literature indicates that modifications at specific positions on the quinazoline scaffold can lead to enhanced biological activities. For instance:
- Antimicrobial Agents : A study found that introducing electron-withdrawing groups like -Cl significantly improved antibacterial efficacy against Staphylococcus aureus.
- Cholinesterase Inhibition : Some derivatives were noted for their potential in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, which are crucial in Alzheimer's disease management .
Scientific Research Applications
Structural Features
The compound features a quinazoline core linked to a 1,2,4-oxadiazole ring , which is known for its pharmacological significance. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds with the oxadiazole structure exhibit significant anticancer properties. For instance:
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 15.5 | MCF-7 (Breast) |
| Compound B | 22.3 | HeLa (Cervical) |
Studies show that derivatives similar to this compound can induce apoptosis in cancer cells by activating pathways such as p53 and increasing caspase activity .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. In vitro studies reveal effective inhibition against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings align with the broader class of oxadiazole derivatives known for their antibacterial and antifungal activities .
Anti-inflammatory Effects
Compounds containing the oxadiazole structure have shown potential in reducing inflammation markers by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This property is critical in developing treatments for inflammatory diseases.
Case Study on Anticancer Properties
A study on oxadiazole derivatives highlighted that modifications on the oxadiazole ring significantly impacted cytotoxicity against breast cancer cell lines. The most effective derivative achieved an IC50 value of 10 nM against MCF-7 cells .
Case Study on Antimicrobial Effects
Research comparing various oxadiazole derivatives indicated that specific structural modifications enhanced effectiveness against resistant bacterial strains. This underscores the potential for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two heterocyclic derivatives from the literature:
Key Observations :
- Heterocyclic Core : The quinazoline-dione core in the target compound may enhance hydrogen-bonding interactions compared to the triazole-thione in Compound 6h or the tetrazole-pyrazole in Compound 4e.
- Functional Group Diversity : The oxadiazole moiety in the target compound offers metabolic stability, whereas the triazole-thione in Compound 6h may confer nucleophilic reactivity. Compound 4e’s coumarin unit could enable fluorescence-based applications.
Hypothetical Bioactivity
- Compound 6h : Triazole-thiones are associated with antimicrobial and antifungal activity due to sulfur’s electron-rich nature .
- Compound 4e : Coumarin derivatives often exhibit anticoagulant or anti-inflammatory effects . The target compound’s quinazoline-dione core may align with kinase inhibition, a property observed in related molecules.
Preparation Methods
Anthranilic Acid Condensation
The quinazoline-2,4-dione skeleton is typically synthesized from anthranilic acid derivatives. Reaction of 4-ethylanthranilic acid with urea or phosgene generates the bicyclic structure.
Procedure :
- 4-Ethylanthranilic acid (1.0 equiv) is refluxed with urea (1.2 equiv) in glacial acetic acid for 6–8 hours.
- The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione .
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Glacial acetic acid | Maximizes cyclization |
| Temperature | 120°C | Prevents side reactions |
| Reaction Time | 7 hours | Completes ring closure |
Synthesis of the 1,2,4-Oxadiazole Side Chain
Preparation of 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
The oxadiazole moiety is synthesized via cyclization of 4-chlorobenzohydrazide with chloroacetonitrile under acidic conditions.
Procedure :
- 4-Chlorobenzohydrazide (1.0 equiv) is treated with chloroacetonitrile (1.5 equiv) in POCl₃ at 80°C for 5 hours.
- The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
- Purification via column chromatography (hexane:ethyl acetate, 4:1) yields the oxadiazole intermediate.
Analytical Data :
Functionalization of the Quinazoline Core
N-Alkylation at Position 1
The oxadiazole side chain is introduced via nucleophilic substitution.
Procedure :
- 3-(4-Ethylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) is dissolved in dry DMF under N₂.
- NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (1.1 equiv).
- The mixture is stirred at 60°C for 12 hours, then poured into ice-water.
- The crude product is recrystallized from ethanol to afford the target compound.
Optimization Insights :
- Base Selection : NaH outperforms K₂CO₃ due to stronger deprotonation.
- Solvent : DMF enhances solubility of intermediates.
Alternative Synthetic Routes
Hydrazide Cyclization Approach
An alternative method involves cyclocondensation of pre-functionalized hydrazides with the quinazoline core.
Procedure :
- 3-(4-Ethylphenyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-chlorobenzohydrazide in the presence of cyanogen bromide.
- Reflux in methanol for 8 hours induces cyclization to form the oxadiazole ring.
Comparative Data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| N-Alkylation | 65 | 98.5 |
| Hydrazide Cyclization | 58 | 97.2 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Low Yields in Oxadiazole Formation
- Cause : Incomplete cyclization due to moisture.
- Solution : Use anhydrous solvents and molecular sieves.
Byproduct Formation During N-Alkylation
- Cause : Over-alkylation at position 3.
- Solution : Strict stoichiometric control (1.1 equiv alkylating agent).
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
- Waste Management : POCl₃ neutralization with NaOH minimizes ecological harm.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time from 12 hours to 45 minutes, achieving 70% yield.
Flow Chemistry Applications
Continuous-flow systems enhance reproducibility, with a space-time yield of 12 g/L·h.
Q & A
Q. What synthetic strategies are recommended for constructing the quinazoline-2,4-dione core in this compound?
The quinazoline-2,4-dione moiety can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or via ring-opening reactions of isatoic anhydride. For example, Vilsmeier–Haack formylation (used in pyrazole synthesis ) could be adapted to introduce substituents at specific positions. Key steps include optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., p-toluenesulfonic acid) to enhance yield .
Q. How can the 1,2,4-oxadiazole ring be incorporated into the structure?
The 1,2,4-oxadiazole ring is typically formed via cyclization between amidoximes and carboxylic acid derivatives. For chlorophenyl-substituted oxadiazoles, reaction conditions such as refluxing in acetic anhydride or using coupling agents like EDCI/HOBt may improve regioselectivity . Characterization via -NMR and IR can confirm successful ring closure by detecting NH and C=O stretching vibrations .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR to verify substitution patterns (e.g., chlorophenyl vs. ethylphenyl groups).
- X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for triazole-thione derivatives in Acta Crystallographica reports .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking studies (using software like AutoDock Vina) may assess interactions with biological targets, such as enzymes with quinazoline-binding pockets . Validate predictions with experimental SAR studies .
Q. What strategies address conflicting solubility data in polar vs. nonpolar solvents?
Conflicting solubility profiles may arise from the compound’s amphiphilic nature (due to chlorophenyl and ethylphenyl groups). Use Hansen Solubility Parameters (HSPs) to screen solvent mixtures (e.g., DMSO/water or THF/hexane). Phase diagrams and dynamic light scattering (DLS) can monitor aggregation behavior .
Q. How to design in vitro assays to evaluate its potential as a kinase inhibitor?
- Enzyme inhibition assays : Use purified kinases (e.g., EGFR or VEGFR) with ATP analogs and measure IC via fluorescence-based ADP detection.
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) and compare to control compounds like gefitinib. Include Western blotting to confirm kinase pathway modulation .
Q. What are the challenges in optimizing metabolic stability for in vivo studies?
The oxadiazole and quinazoline rings may undergo hepatic oxidation. Strategies include:
- Deuterium incorporation : Replace labile hydrogen atoms to slow CYP450-mediated degradation.
- Prodrug design : Mask polar groups (e.g., esterify hydroxyl groups) to enhance bioavailability. Validate using microsomal stability assays and LC-MS/MS pharmacokinetic profiling .
Methodological Considerations
Q. How to resolve discrepancies in biological activity between structural analogs?
Contradictions may stem from minor structural variations (e.g., chloro vs. methyl substituents). Perform comparative SAR using:
Q. What purification methods are optimal for isolating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
